molecular formula C11H10ClN B1627222 6-Chloro-2,8-dimethylquinoline CAS No. 948289-20-1

6-Chloro-2,8-dimethylquinoline

Cat. No. B1627222
M. Wt: 191.65 g/mol
InChI Key: MVXUKVOJHFTFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,8-dimethylquinoline is a chemical compound that belongs to the class of quinoline derivatives . It has a molecular formula of C11H10ClN .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-2,8-dimethylquinoline, often involves multicomponent one-pot reactions and solvent-free reaction conditions . These processes may utilize microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,8-dimethylquinoline consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . The compound has a molecular weight of 191.66 .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

6-Chloro-2,8-dimethylquinoline is a solid compound . It has an empirical formula of C11H10ClN and a molecular weight of 191.66 .

Scientific Research Applications

  • Medicinal Chemistry : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

  • Synthetic Chemistry : Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

  • Green Chemistry : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, this mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

  • Pharmaceutical Industry : Among the 4-imidazolyl methyl quinoline derivatives, compound 68, possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring, exhibited the highest COX-2 inhibitor potency and selectivity . It was as potent as the reference drug celecoxib and more selective COX-2 inhibitor than celecoxib .

  • Medicinal Chemistry : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

  • Synthetic Chemistry : Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

  • Green Chemistry : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, this mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

  • Pharmaceutical Industry : Among the 4-imidazolyl methyl quinoline derivatives, compound 68, possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring, exhibited the highest COX-2 inhibitor potency and selectivity . It was as potent as the reference drug celecoxib and more selective COX-2 inhibitor than celecoxib .

Safety And Hazards

6-Chloro-2,8-dimethylquinoline is intended for research use only and not for medicinal, household, or other use . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

6-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXUKVOJHFTFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589132
Record name 6-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,8-dimethylquinoline

CAS RN

948289-20-1
Record name 6-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mei, J Liu, L Wang, P Li - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
The condensation of anilines and alkenyl ethers has been demonstrated by employing visible-light photoredox catalysis. The resulting method enables the synthesis of substituted 2-…
Number of citations: 7 pubs.rsc.org

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